molecular formula C16H14N4 B14354905 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine CAS No. 92972-06-0

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine

Katalognummer: B14354905
CAS-Nummer: 92972-06-0
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: ZXCUSKOEQHSVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is a heterocyclic compound that features both pyrazole and perimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable perimidine precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or perimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or perimidine rings.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is unique due to the presence of both pyrazole and perimidine rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

92972-06-0

Molekularformel

C16H14N4

Molekulargewicht

262.31 g/mol

IUPAC-Name

2-(3,5-dimethylpyrazol-1-yl)-1H-perimidine

InChI

InChI=1S/C16H14N4/c1-10-9-11(2)20(19-10)16-17-13-7-3-5-12-6-4-8-14(18-16)15(12)13/h3-9H,1-2H3,(H,17,18)

InChI-Schlüssel

ZXCUSKOEQHSVGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NC3=CC=CC4=C3C(=CC=C4)N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.